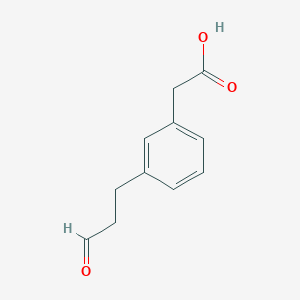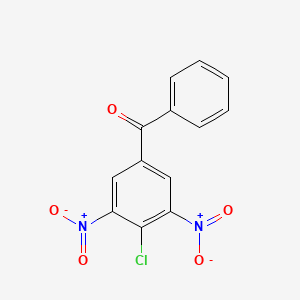
4-Chloro-3,5-dinitro-benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dinitro-benzophenone is an organic compound characterized by the presence of a benzophenone core substituted with chloro and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dinitro-benzophenone typically involves the nitration of 4-chlorobenzophenone. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced at the meta positions relative to the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,5-dinitro-benzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-Chloro-3,5-diamino-benzophenone.
Substitution: 4-Hydroxy-3,5-dinitro-benzophenone.
Oxidation: Various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-dinitro-benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dinitro-benzophenone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dinitropyrazole: Another compound with similar nitro and chloro substituents but with a pyrazole core.
4-Chloro-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
4-Chloro-3,5-dinitro-benzophenone is unique due to its benzophenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of chloro and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H7ClN2O5 |
|---|---|
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
(4-chloro-3,5-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-12-10(15(18)19)6-9(7-11(12)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
UVMBQOBVBQRBBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
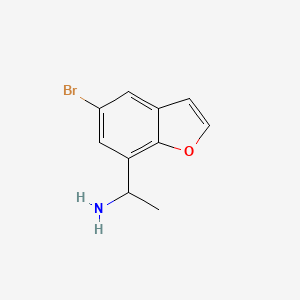
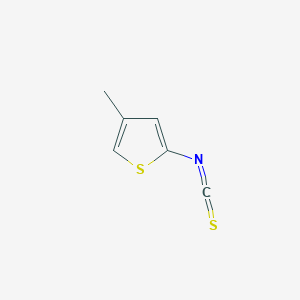
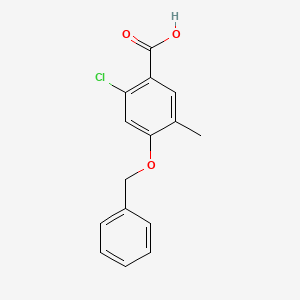

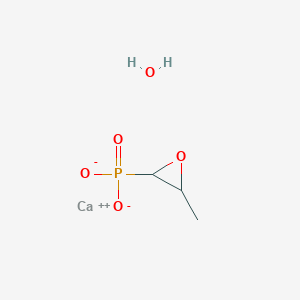
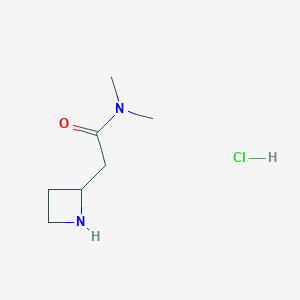
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
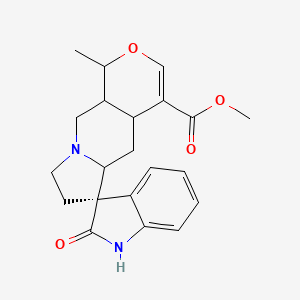
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

